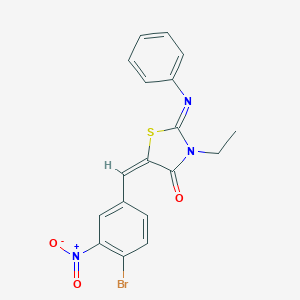![molecular formula C26H24BrNO B297658 N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, also known as BRD3308, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
科学研究应用
N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Research has shown that N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide inhibits the activity of bromodomain-containing proteins, which play a critical role in gene transcription and regulation. Inhibition of these proteins has been shown to have anti-cancer and anti-inflammatory effects.
作用机制
N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide inhibits the activity of bromodomain-containing proteins by binding to the acetyl-lysine recognition site of these proteins. This binding prevents the interaction between bromodomain-containing proteins and acetylated histones, leading to the inhibition of gene transcription and regulation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. In cancer cells, N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide inhibits the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Inflammatory responses have also been shown to be reduced by N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide, which inhibits the expression of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has several advantages for lab experiments, including its high potency and selectivity for bromodomain-containing proteins. However, like all small molecule inhibitors, N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several future directions for research on N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide. One potential area of research is the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, the therapeutic potential of N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in other diseases, such as neurological disorders, should be explored. Finally, the combination of N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide with other therapies, such as chemotherapy or immunotherapy, should be investigated to determine if synergistic effects can be achieved.
Conclusion:
In conclusion, N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide is a small molecule inhibitor with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of bromodomain-containing proteins, leading to the inhibition of gene transcription and regulation. While N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide has several advantages for lab experiments, careful dosing is required to avoid toxicity. Future research on N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide should focus on the development of more potent and selective inhibitors, exploring its potential therapeutic applications in other diseases, and investigating its potential synergistic effects with other therapies.
合成方法
The synthesis of N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide involves multiple steps, including the formation of a key intermediate, tetracyclic hexadiene, which is then functionalized to produce the final product. The detailed synthesis method is beyond the scope of this paper but can be found in the literature.
属性
产品名称 |
N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
|---|---|
分子式 |
C26H24BrNO |
分子量 |
446.4 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C26H24BrNO/c1-15(2)22-23-18-10-3-5-12-20(18)24(21-13-6-4-11-19(21)23)25(22)26(29)28-17-9-7-8-16(27)14-17/h3-15,22-25H,1-2H3,(H,28,29) |
InChI 键 |
NSFFGGGTKOECMM-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=CC=C5)Br |
规范 SMILES |
CC(C)C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC(=CC=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297583.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(3-methoxypropyl)acetamide](/img/structure/B297585.png)
![N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297586.png)
![(2E,5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297589.png)
![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)